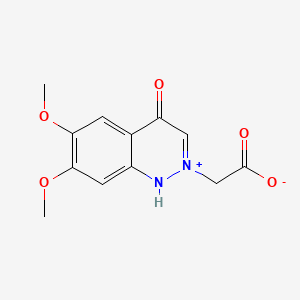

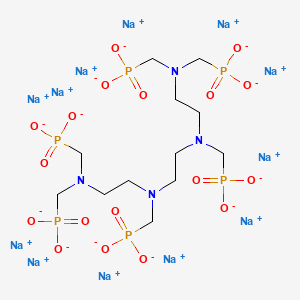

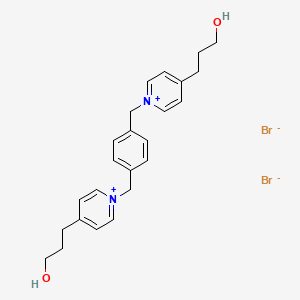

Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-(3-hydroxypropyl)-, dibromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

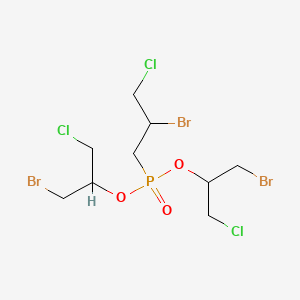

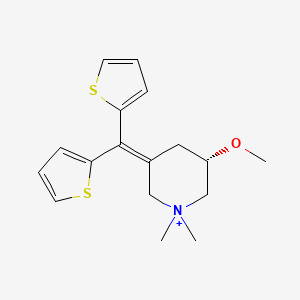

Bis(4-(3-hydroxypropyl)pyridinium) bromure de 1,1'-(p-phénylène-diméthylène) est un composé organique synthétique appartenant à la classe des sels de pyridinium. Ce composé est caractérisé par la présence de deux cycles pyridinium reliés par un pont p-phénylène-diméthylène, chaque cycle pyridinium étant substitué par un groupe 3-hydroxypropyle. Les ions bromure servent de contre-ions pour équilibrer les charges positives sur les cycles pyridinium.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bis(4-(3-hydroxypropyl)pyridinium) bromure de 1,1'-(p-phénylène-diméthylène) implique généralement les étapes suivantes :

Formation du pont p-phénylène-diméthylène : Cela peut être obtenu en faisant réagir le p-phénylène-diméthanol avec un agent halogénant approprié, tel que le tribromure de phosphore, pour former le dibromure de p-phénylène-diméthylène.

Quaternisation de la pyridine : Le dibromure de p-phénylène-diméthylène est ensuite mis à réagir avec la 4-(3-hydroxypropyl)pyridine en présence d'une base, telle que l'hydroxyde de sodium, pour former le sel de bis(pyridinium) souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Bis(4-(3-hydroxypropyl)pyridinium) bromure de 1,1'-(p-phénylène-diméthylène) peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les composés carbonylés correspondants.

Réduction : Les cycles pyridinium peuvent être réduits pour former des dérivés dihydropyridine.

Substitution : Les ions bromure peuvent être substitués par d'autres anions, tels que le chlorure ou l'iodure, par des réactions d'échange d'ions.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions d'échange d'ions peuvent être réalisées en utilisant des solutions aqueuses des anions souhaités.

Principaux produits formés

Oxydation : Formation de dérivés carbonylés.

Réduction : Formation de dérivés dihydropyridine.

Substitution : Formation de nouveaux sels de pyridinium avec différents contre-ions.

4. Applications de la recherche scientifique

Bis(4-(3-hydroxypropyl)pyridinium) bromure de 1,1'-(p-phénylène-diméthylène) a diverses applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d'autres sels de pyridinium.

Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent thérapeutique.

Industrie : Utilisé dans le développement de matériaux ayant des propriétés spécifiques, telles que les liquides ioniques et les catalyseurs.

5. Mécanisme d'action

Le mécanisme d'action du bis(4-(3-hydroxypropyl)pyridinium) bromure de 1,1'-(p-phénylène-diméthylène) implique son interaction avec des cibles moléculaires, telles que les enzymes et les récepteurs. Les cycles pyridinium peuvent interagir avec les sites chargés négativement des protéines, affectant ainsi leur fonction. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les molécules biologiques, influençant ainsi leur activité et leur stabilité.

Applications De Recherche Scientifique

1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.

Mécanisme D'action

The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium rings can interact with negatively charged sites on proteins, affecting their function. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de bis(4-(3-hydroxypropyl)pyridinium) de 1,1'-(p-phénylène-diméthylène) : Structure similaire, mais avec le chlorure comme contre-ion.

Iodure de bis(4-(3-hydroxypropyl)pyridinium) de 1,1'-(p-phénylène-diméthylène) : Structure similaire, mais avec l'iodure comme contre-ion.

Sulfate de bis(4-(3-hydroxypropyl)pyridinium) de 1,1'-(p-phénylène-diméthylène) : Structure similaire, mais avec le sulfate comme contre-ion.

Unicité

Bis(4-(3-hydroxypropyl)pyridinium) bromure de 1,1'-(p-phénylène-diméthylène) est unique en raison de sa combinaison spécifique de cycles pyridinium, de pont p-phénylène-diméthylène et de contre-ions bromure. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend adaptée à des applications spécifiques dans la recherche et l'industrie.

Propriétés

Numéro CAS |

102584-24-7 |

|---|---|

Formule moléculaire |

C24H30Br2N2O2 |

Poids moléculaire |

538.3 g/mol |

Nom IUPAC |

3-[1-[[4-[[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]propan-1-ol;dibromide |

InChI |

InChI=1S/C24H30N2O2.2BrH/c27-17-1-3-21-9-13-25(14-10-21)19-23-5-7-24(8-6-23)20-26-15-11-22(12-16-26)4-2-18-28;;/h5-16,27-28H,1-4,17-20H2;2*1H/q+2;;/p-2 |

Clé InChI |

GTKJZIVBDJBGEE-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)CCCO)C[N+]3=CC=C(C=C3)CCCO.[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.